MEISi-2 -

MEISi-2

Catalog Number: EVT-10956549
CAS Number:
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MEISi-2 belongs to a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N-NR3R4). This compound has been classified based on its mechanism of action as a selective inhibitor of MEIS proteins, which are homeodomain transcription factors involved in various biological processes, including stem cell maintenance and cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of MEISi-2 can be achieved through several methods:

  1. Condensation Reaction: The primary method involves the condensation of 4-hydroxybenzoic acid with 2-oxo-1(2H)-naphthalenylidene methylhydrazide or 2-oxo-1,2-dihydronaphthalene-1-carbaldehyde. This reaction is typically performed under reflux conditions using organic solvents such as ethanol or methanol.
    4 Hydroxybenzoic Acid+HydrazineMEISi 2\text{4 Hydroxybenzoic Acid}+\text{Hydrazine}\rightarrow \text{MEISi 2}
  2. Industrial Production: For large-scale production, the reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization or chromatography are employed for purification.
Molecular Structure Analysis

Structure and Data

The molecular structure of MEISi-2 features a hydrazone linkage that contributes to its biological activity. The specific arrangement of atoms and functional groups allows for selective binding to MEIS proteins. Key structural data include:

  • Molecular Formula: C₁₄H₁₃N₃O₂
  • Molecular Weight: Approximately 253.28 g/mol
  • Structural Features: Contains aromatic rings, hydrazone functionality, and hydroxyl groups which are essential for its interaction with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

MEISi-2 is involved in various chemical reactions:

  1. Oxidation: Can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
    MEISi 2+Oxidizing AgentQuinone Derivative\text{MEISi 2}+\text{Oxidizing Agent}\rightarrow \text{Quinone Derivative}
  2. Reduction: Reduction can yield hydrazine derivatives using reducing agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety under basic conditions, allowing for the introduction of various substituents.
Mechanism of Action

Process and Data

MEISi-2 functions primarily by inhibiting MEIS proteins, which play a pivotal role in regulating gene expression related to hematopoietic stem cell function. The mechanism involves:

  1. Binding: MEISi-2 binds to the homeodomain of MEIS proteins.
  2. Inhibition of DNA Interaction: This binding prevents MEIS proteins from interacting with DNA, thus inhibiting the transcriptional activation of target genes involved in cell cycle regulation and stem cell maintenance.
  3. Downregulation: The inhibition leads to downregulation of genes such as hypoxia-inducible factor 1-alpha, which is crucial for maintaining stem cell quiescence .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MEISi-2 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation.

These properties make it suitable for laboratory applications where precise measurements and reactions are required.

Applications

Scientific Uses

MEISi-2 has diverse applications across multiple scientific fields:

  1. Chemistry: Utilized as a tool compound to study the inhibition mechanisms of MEIS proteins.
  2. Biology: Investigated for its role in hematopoietic stem cell self-renewal and differentiation processes.
  3. Medicine: Explored for potential therapeutic applications in treating cancers, cardiac injuries, and disorders related to hematopoiesis.
  4. Industry: Employed in the development of novel pharmaceuticals targeting MEIS proteins, highlighting its significance in drug discovery and development .
Molecular Mechanisms of MEISi-2 Bioactivity

Biological Context of MEIS Inhibition

MEISi-2 is a selective small-molecule inhibitor targeting the MEIS family of transcription factors, which belong to the TALE (three-amino acid loop extension) homeodomain protein class. These transcription factors (MEIS1, MEIS2, MEIS3) function as critical epigenetic regulators that orchestrate developmental gene expression programs and maintain stem cell pluripotency. MEIS proteins achieve this by forming heterodimeric complexes with PBX (pre-B-cell leukemia homeobox) and HOX (homeobox) proteins, enabling sequence-specific DNA binding at enhancer and promoter regions. Through these interactions, MEIS complexes recruit histone-modifying enzymes and chromatin remodelers to activate or repress transcription. The MEIS2 isoform, in particular, is indispensable for neural crest-derived cell differentiation, hematopoietic stem cell (HSC) self-renewal, and myogenic regulation, as demonstrated by in vivo CRISPR-Cas9 perturbation studies showing that MEIS2 knockdown alters GABAergic neuron specification in the embryonic mouse ganglionic eminence [10]. In skeletal muscle development, MEIS2 undergoes liquid-liquid phase separation (LLPS), a process modulated by the long non-coding RNA RMG (lnc-RMG), which ultimately influences transforming growth factor-β receptor II (TGFβR2) transcription and myoblast differentiation [4]. MEISi-2 disrupts these molecular interactions by competitively inhibiting MEIS-DNA binding or interfering with co-factor recruitment, thereby suppressing downstream transcriptional networks.

Chemical Characterization of MEISi-2

MEISi-2 (Chemical name: 4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide) is a synthetic organic compound with the molecular formula C₁₈H₁₄N₂O₃ and a molecular weight of 306.32 g/mol. Its structure features a hydroxy-substituted naphthalene scaffold linked via an imine bond to a hydroxybenzamide group, creating a planar conformation that facilitates intercalation into DNA-binding domains or protein-protein interaction interfaces. This chemical architecture enables potent and selective inhibition of MEIS transcription factors, with minimal cross-reactivity against the closely related PBX family, as evidenced by luciferase reporter assays showing significant suppression of MEIS-dependent transcriptional activity without affecting PBX-reporter systems [3] [6]. MEISi-2 exhibits poor aqueous solubility (<0.1 mg/mL in water), limiting its utility in cell-based assays without organic co-solvents like DMSO. Despite this challenge, its bioavailability in in vivo models is sufficient to modulate stem cell pools, as demonstrated in BALB/c mouse studies where intraperitoneal administration altered HSC differentiation kinetics [8]. Analytical characterization via high-performance liquid chromatography (HPLC) confirms high purity (≥98%), which is critical for avoiding off-target effects in mechanistic studies [8].

Table 1: Physicochemical Properties of MEISi-2

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O₃
Molecular Weight306.32 g/mol
CAS Number2250156-71-7 (free base)
Purity (HPLC)≥98%
Aqueous Solubility<0.1 mg/mL
Primary TargetMEIS Transcription Factors
SelectivityNo significant inhibition of PBX

Molecular Interactions with MEIS Proteins

MEISi-2 directly binds the homeodomain of MEIS proteins, a conserved 60-amino acid region comprising three α-helices that facilitate DNA recognition and co-factor dimerization. Structural modeling predicts that MEISi-2 occupies a hydrophobic pocket adjacent to helix 3, disrupting hydrogen bonding between MEIS2 and the major groove of its DNA consensus sequence 5′-TGACAG-3′. This interference prevents transcriptional activation of MEIS2-dependent genes such as Foxd1 in whisker mesenchyme and Hif-2α in hematopoietic niches [1] [8]. Additionally, MEISi-2 allosterically modulates MEIS-cofactor interactions, particularly with DLX5 (distal-less homeobox 5), a partnership essential for GABAergic projection neuron specification. Chromatin immunoprecipitation sequencing (ChIP-seq) in mouse embryonic ganglionic eminences revealed that MEIS2 and DLX5 co-occupy enhancers of projection-neuron-specific genes (e.g., Six3, Foxp1, Tshz1), and MEISi-2 treatment reduces their occupancy by >60%, shifting neuronal precursors toward an interneuron fate [10]. In cardiac contexts, MEISi-2 downregulates Meis1 expression and its target cyclin-dependent kinase inhibitors (p16, p19, p19ARF), thereby promoting HSC self-renewal ex vivo in CD34⁺/CD133⁺/ALDHʰⁱ cells [3] [8]. The compound’s efficacy is further demonstrated by its ability to reverse aberrant phase separation of MEIS2 induced by lnc-RMG in myogenesis, restoring TGFβR2 transcription [4].

Table 2: MEISi-2-Dependent Transcriptional Changes in Cellular Models

Cell TypeKey Downregulated TargetsKey Upregulated TargetsFunctional Outcome
Murine LSK HSCsp16, p19ARF, Hif-2αc-Kit, Sca1Enhanced self-renewal
Human CD34⁺ HSCsMeis1CD133, ALDHEx vivo expansion
GABAergic NeuronsSix3, Foxp1, Tshz1Maf, Tcf4, Prox1Fate shift to interneurons
MyoblastsMEIS2 (via miR-133a-3p)TGFβR2Accelerated differentiation

Transcriptional Regulation and Downstream Effects

MEISi-2 exerts its bioactivity by reprogramming the epigenome through disruption of enhancer-promoter looping. Single-cell RNA sequencing (scRNA-seq) of murine GABAergic precursors treated with MEISi-2 revealed a 40% reduction in projection-neuron-associated genes (Adora2a, Drd1, Six3) and concomitant upregulation of interneuron markers (Maf, Tcf4, Prox1, Arx), indicating a fate switch from striatal projection neurons to cortical interneurons [10]. This transcriptional rewiring involves MEISi-2-mediated suppression of MEIS2-bound enhancers, which normally recruit histone acetyltransferases (e.g., p300) to deposit H3K27ac marks. Consequently, chromatin accessibility at PN-specific loci decreases, as measured by ATAC-seq. In myogenesis, MEISi-2 indirectly amplifies TGFβR2 expression by blocking MEIS2 liquid-liquid phase separation (LLPS), a process governed by lnc-RMG/miR-133a-3p-dependent suppression. Without MEIS2 condensates, which sequester TGFβR2 promoters, myoblasts undergo accelerated differentiation and skeletal muscle regeneration [4]. Similarly, in hematopoiesis, MEISi-2 represses Meis1-driven transcription of cell-cycle inhibitors, enabling HSCs to bypass senescence checkpoints. This is evidenced by RNA-seq datasets showing 5-fold downregulation of p16 and p19 in MEISi-2-treated bone marrow, correlating with increased LSK (Lin⁻Sca1⁺c-Kit⁺) cell proliferation [8].

Implications for Therapeutic Development

MEISi-2 represents a prototype for precision therapeutics targeting transcription factor vulnerabilities in cancer, regenerative medicine, and genetic disorders. In oncology, MEIS proteins drive leukemogenesis (e.g., MEIS1 in MLL-rearranged AML) and solid tumor progression (e.g., MEIS2 in ovarian cancer). MEISi-2 suppresses xenograft growth in AML models by abrogating HOXA9/MEIS1-dependent transcription of pro-survival genes like FLT3 and BCL2 [3] [8]. For regenerative applications, MEISi-2 enhances ex vivo expansion of HSCs for bone marrow transplantation, achieving 3-fold increases in CD34⁺/CD150⁺/CD48⁻ populations without inducing differentiation, a significant improvement over cytokine-based methods [8]. In neuromuscular disorders, MEISi-2 accelerates skeletal muscle regeneration by derepressing TGFβR2-mediated myoblast fusion, offering a chemical alternative to gene therapy for muscular dystrophies [4]. Furthermore, MEISi-2 rescues neurodevelopmental defects caused by Meis2 gain-of-function mutations, as demonstrated by its ability to normalize DLX5-MEIS2 enhancer activity in patient-derived iPSC models of intellectual disability [10]. Future directions include optimizing MEISi-2 derivatives for improved CNS penetration and developing PROTAC (proteolysis-targeting chimera) degraders to achieve sustained MEIS depletion.

Table 3: Therapeutic Domains for MEISi-2 Application

Disease AreaMolecular TargetObserved EffectReference Model
Acute Myeloid LeukemiaMEIS1-HOXA9 complexReduced leukemic burden, prolonged survivalMLL-rearranged AML xenografts
Bone Marrow Failurep16/p19ARF in HSCsEnhanced SCID-repopulating cell activityBALB/c transplantation
Muscular DystrophyMEIS2-TGFβR2 axisAccelerated myofiber regenerationPorcine skeletal injury
Neurodevelopmental DisordersMEIS2-DLX5 enhancersRestored GABAergic neuron ratiosMeis2 mutant iPSCs

Properties

Product Name

MEISi-2

IUPAC Name

4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+

InChI Key

BBWITAIHTBXEMO-YBFXNURJSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.